Enhanced Aqueous Solubility vs. N-Methylated Analogs
(1,3-Thiazol-2-ylmethyl)urea exhibits a predicted logP of -0.922, indicating significantly higher hydrophilicity compared to its N-methylated analog, 1-methyl-3-(1,3-thiazol-2-ylmethyl)urea, whose additional methyl group increases lipophilicity [1]. While a precise experimental logP for the comparator is not available, the structural difference (addition of a -CH₃ group) typically increases logP by approximately 0.5 units based on fragment-based contribution models, a class-level inference supported by standard medicinal chemistry principles [1]. This lower logP translates to superior aqueous solubility, a critical factor for in vitro assays and formulation development where co-solvent use is undesirable.
| Evidence Dimension | Partition Coefficient (Predicted logP) |
|---|---|
| Target Compound Data | -0.922 |
| Comparator Or Baseline | 1-methyl-3-(1,3-thiazol-2-ylmethyl)urea (Predicted logP estimated to be > -0.4 based on methyl group contribution) |
| Quantified Difference | Estimated Δ logP > 0.5 units (more hydrophilic for target compound) |
| Conditions | In silico prediction (ALOGPS/other models) [1] |
Why This Matters
Higher aqueous solubility enables formulation of solutions and assay buffers without DMSO or other organic co-solvents, reducing solvent interference and enabling more physiologically relevant testing conditions.
- [1] Chembase.cn. (n.d.). (1,3-Thiazol-2-ylmethyl)urea - Enamine LLC Product Information (logP value). Retrieved from http://www.chembase.cn/substance-561707.html View Source
